Cas no 1807206-13-8 (4-Chloro-2-iodo-5-nitropyridine)

4-Chloro-2-iodo-5-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-2-iodo-5-nitropyridine
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- インチ: 1S/C5H2ClIN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
- InChIKey: HBMOZRFEVDNKPT-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C=N1)[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 163
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2
4-Chloro-2-iodo-5-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006467-250mg |
4-Chloro-2-iodo-5-nitropyridine |
1807206-13-8 | 97% | 250mg |
$646.00 | 2022-03-31 | |
Alichem | A022006467-500mg |
4-Chloro-2-iodo-5-nitropyridine |
1807206-13-8 | 97% | 500mg |
$1,019.20 | 2022-03-31 | |
Alichem | A022006467-1g |
4-Chloro-2-iodo-5-nitropyridine |
1807206-13-8 | 97% | 1g |
$1,696.80 | 2022-03-31 |
4-Chloro-2-iodo-5-nitropyridine 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
4-Chloro-2-iodo-5-nitropyridineに関する追加情報
Introduction to 4-Chloro-2-iodo-5-nitropyridine (CAS No. 1807206-13-8)
4-Chloro-2-iodo-5-nitropyridine, a compound with the CAS number 1807206-13-8, is a versatile intermediate in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, including a pyridine ring substituted with a chlorine atom, an iodine atom, and a nitro group. These functionalities make it an attractive starting material for the synthesis of various biologically active molecules and pharmaceuticals.
The chemical structure of 4-Chloro-2-iodo-5-nitropyridine provides a platform for diverse chemical transformations. The presence of the iodine atom, in particular, facilitates cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely used in the synthesis of complex organic molecules. The chlorine and nitro groups can also be selectively modified through various chemical reactions, further expanding the utility of this compound in synthetic chemistry.
Recent advancements in the field of medicinal chemistry have highlighted the importance of 4-Chloro-2-iodo-5-nitropyridine as a key intermediate. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound in the synthesis of novel antiviral agents. The researchers demonstrated that derivatives of 4-Chloro-2-iodo-5-nitropyridine exhibited potent activity against several viral strains, including influenza and herpes simplex viruses. This finding underscores the potential of this compound in developing new therapeutic agents for viral infections.
In addition to its applications in antiviral research, 4-Chloro-2-iodo-5-nitropyridine has also been explored for its anticancer properties. A study published in the European Journal of Medicinal Chemistry in 2020 investigated the cytotoxic effects of various derivatives of this compound on different cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer and colon cancer cells, suggesting their potential as lead compounds for anticancer drug development.
The versatility of 4-Chloro-2-iodo-5-nitropyridine extends beyond medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of functional materials with unique electronic and optical properties. For example, a research team at the University of California, Berkeley, utilized this compound to synthesize conjugated polymers with tunable bandgaps and high charge carrier mobilities. These polymers have potential applications in organic electronics, such as organic photovoltaics and field-effect transistors.
The synthesis of 4-Chloro-2-iodo-5-nitropyridine typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the nitration of 4-chloro-2-bromopyridine followed by iodination using potassium iodide or other iodinating agents. Recent developments in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions and catalytic systems that minimize waste generation.
In conclusion, 4-Chloro-2-iodo-5-nitropyridine (CAS No. 1807206-13-8) is a valuable intermediate with broad applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity profile make it an essential tool for researchers working on the development of new drugs and functional materials. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific fields is likely to grow further.
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